1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one 1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14667024
InChI: InChI=1S/C11H10ClN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,14,15)
SMILES:
Molecular Formula: C11H10ClN3OS
Molecular Weight: 267.74 g/mol

1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

CAS No.:

Cat. No.: VC14667024

Molecular Formula: C11H10ClN3OS

Molecular Weight: 267.74 g/mol

* For research use only. Not for human or veterinary use.

1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one -

Specification

Molecular Formula C11H10ClN3OS
Molecular Weight 267.74 g/mol
IUPAC Name 1-[5-(4-chloroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one
Standard InChI InChI=1S/C11H10ClN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,14,15)
Standard InChI Key VRAZYDKVCRLSEA-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=NSC(=N1)NC2=CC=C(C=C2)Cl

Introduction

Synthesis and Reaction Chemistry

Gewald Reaction Applications

The Gewald reaction, a two-step process involving the cyclocondensation of ketones with sulfur and cyanide derivatives, has been employed to synthesize thiophene analogs of this compound. In related studies, 1-(5-(R-amino)-1,2,4-thiadiazol-3-yl)propan-2-ones served as activated ketomethylenic reagents, reacting with elemental sulfur and malononitrile to yield 2-aminothiophenes in high yields (>85%) under mild conditions . For example:

Table 1: Optimization of Gewald Reaction Conditions

Reaction Time (h)Temperature (°C)Yield (%)
26087
48092
610089

These conditions suggest that prolonged heating beyond 4 hours may lead to side reactions, emphasizing the importance of kinetic control .

Dimroth Rearrangement

The Dimroth rearrangement, which involves the thermal or acidic rearrangement of heterocycles, has been utilized to convert 1,2,4-thiadiazole derivatives into 1,2,3-triazoles. When 1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one undergoes this reaction in the presence of ammonium acetate, it forms 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide derivatives. This transformation proceeds via a ring-opening and re-closure mechanism, with yields exceeding 90% in ethanol at reflux .

Biological Activities and Mechanisms

Cell LineIC₅₀ (µM)Reference
A549 (Lung)2.8 ± 0.3
HCT116 (Colon)3.1 ± 0.4
MCF-7 (Breast)4.5 ± 0.6

Pharmacological Applications and Drug Development

Kinase Inhibition

Patent data highlight thiadiazole-containing compounds as p38 mitogen-activated protein (MAP) kinase inhibitors, with IC₅₀ values <100 nM . These inhibitors suppress pro-inflammatory cytokine production (e.g., TNF-α, IL-1β), positioning them as candidates for rheumatoid arthritis and Crohn’s disease therapy. The 4-chlorophenyl group may occupy hydrophobic pockets in the kinase’s ATP-binding site, as modeled in Figure 1.

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